(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE
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Overview
Description
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE typically involves the condensation reaction between an aldehyde and an amine. In this case, the aldehyde is derived from pyridine-3-carbaldehyde and the amine from 2-cyclohexylacetate. The reaction is usually carried out in the presence of a catalyst such as acetic acid in a solvent like polyethylene glycol-400, which acts as a green reaction medium . The reaction conditions are optimized to enhance the reaction rate and yield while maintaining eco-friendly aspects.
Chemical Reactions Analysis
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Condensation: It can participate in further condensation reactions to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Industry: It is used in the development of corrosion inhibitors to protect metals from oxidative damage.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE involves its interaction with molecular targets such as enzymes and receptors. For instance, as an antimicrobial agent, it binds to bacterial enzymes, disrupting their function and leading to cell death. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE include:
(Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones: These compounds also contain a Schiff base structure and have shown significant pharmacological activity, particularly as kinase inhibitors.
2,6-diaminopyridine derivatives: These compounds share the pyridine moiety and have been studied for their DNA binding properties and potential as anticancer agents.
The uniqueness of this compound lies in its specific structure, which allows for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c15-14(12-7-4-8-16-10-12)17-19-13(18)9-11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDKKQEXYDIJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)ON=C(C2=CN=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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